DBCO-NHCO-PEG6-maleimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N4O11/c45-36(14-18-43-38(47)11-12-39(43)48)42-17-20-51-22-24-53-26-28-55-30-29-54-27-25-52-23-21-50-19-15-37(46)41-16-13-40(49)44-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)44/h1-8,11-12H,13-31H2,(H,41,46)(H,42,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPCYZHODWUAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG6-maleimide

For Researchers, Scientists, and Drug Development Professionals

DBCO-NHCO-PEG6-maleimide is a heterobifunctional, PEGylated crosslinker extensively utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its structure, mechanism, applications, and detailed protocols for its use.

Core Components and Functionality

This compound is a precisely engineered molecule with three key components, each serving a distinct purpose:

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne group that is central to copper-free click chemistry.[3] It reacts with high specificity and efficiency with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] A significant advantage of this reaction is its bioorthogonality, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[6][7] The reaction does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5]

-

Maleimide (B117702): This functional group provides reactivity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides.[2][8] The reaction, a form of Michael addition, is highly chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[9][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[10]

-

PEG6 Linker: The central core consists of a hydrophilic hexaethylene glycol (PEG6) spacer. This PEG linker serves multiple functions: it enhances the aqueous solubility of the molecule and the resulting conjugate, it provides spatial separation between the conjugated molecules to minimize steric hindrance, and it can improve the pharmacokinetic properties of the final bioconjugate.[2][5]

Chemical and Physical Properties

The quantitative data for this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| Full Name | Dibenzocyclooctyne-PEG6-Maleimide | [1] |

| Synonyms | DBCO-PEG6-Maleimide, DBCO-NH-PEG6-Mal | [11] |

| Molecular Formula | C₄₀H₅₀N₄O₁₁ | [1][11] |

| Molecular Weight | 762.85 g/mol | [1][11] |

| Appearance | Viscous Liquid or Solid | [1][12] |

| Storage Conditions | -20°C for long-term storage, protected from light. | [11] |

Mechanism of Action and Reaction Pathways

The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation. This allows for the precise linking of two different molecules, typically a thiol-containing biomolecule (like an antibody) and an azide-containing payload (like a drug or imaging agent).

Step 1: Maleimide-Thiol Conjugation The process begins with the reaction of the maleimide group with a free sulfhydryl on a protein or peptide. This Michael addition reaction is highly efficient under mild, near-neutral pH conditions (6.5-7.5).[9][13]

Step 2: DBCO-Azide "Click" Chemistry Following the first conjugation and purification of the intermediate, the DBCO group is available to react with an azide-modified molecule. This SPAAC reaction is highly specific, forming a stable triazole linkage without the need for a copper catalyst.[4][7] The reaction proceeds efficiently in aqueous buffers and can be monitored by UV-Vis spectroscopy due to the DBCO group's absorbance at approximately 310 nm.[4][5]

A logical diagram illustrating the relationship between the functional groups is presented below.

Experimental Workflow and Protocols

The general workflow for using this compound involves a sequential, two-stage conjugation process. This ensures that the desired heterobifunctional conjugate is formed without significant side products like homodimers.

The diagram below outlines the typical experimental workflow for conjugating a thiol-containing protein to an azide-containing payload.

Detailed Experimental Protocol: Antibody-Drug Conjugation

This protocol provides a general methodology. Researchers should optimize reactant concentrations, reaction times, and purification methods based on their specific antibody and payload.

A. Materials and Buffers

-

Antibody (Thiol-containing): Antibody with available cysteine residues. If none are available, disulfide bonds may need to be selectively reduced using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[14]

-

This compound: Dissolved in a compatible organic solvent like DMSO to create a 10-20 mM stock solution.[14]

-

Azide-Payload: Azide-functionalized drug or dye, dissolved in an appropriate solvent.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. It is critical to avoid sulfhydryl-containing components. Including 5-10 mM EDTA can prevent re-oxidation of thiols.[14]

-

Quenching Reagent: A small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to quench unreacted maleimide groups.

-

Purification: Desalting columns (e.g., PD-10) or chromatography systems (e.g., SEC, IEX).[5][14]

B. Protocol: Stage 1 - Maleimide Labeling of Antibody

-

Antibody Preparation: If necessary, partially reduce the antibody to expose free thiol groups. For example, incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer.

-

Reaction Setup: Immediately after desalting, add the this compound solution to the thiol-containing antibody. A 5- to 20-fold molar excess of the linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10-20%) to maintain protein stability.[5][14]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[14]

-

Quenching (Optional): Add a quenching reagent (e.g., cysteine) at a final concentration of 1-2 mM and incubate for 15 minutes to consume any unreacted maleimide groups.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer into a suitable buffer for the next step (e.g., PBS, pH 7.4). The resulting product is the DBCO-activated antibody.

C. Protocol: Stage 2 - Copper-Free Click Reaction

-

Reaction Setup: Add the azide-payload to the purified DBCO-activated antibody. A 2- to 4-fold molar excess of the azide-payload over the antibody is recommended to ensure complete reaction.[4][15]

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4][15] Reaction progress can be monitored via SDS-PAGE, where the conjugated antibody will show a shift to a higher molecular weight.[4]

-

Final Purification: Remove the excess azide-payload and any unreacted components via a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the final conjugate.

-

Characterization: The final antibody-drug conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SDS-PAGE.

Key Applications

The unique properties of this compound make it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs): This is a primary application, where the linker is used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets tumor-specific antigens.

-

PROTAC Development: It serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[11][12][16]

-

Bioconjugation and Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for imaging and diagnostic applications.[1][6]

-

Materials Science and Nanomedicine: The linker can be used to functionalize nanoparticles, hydrogels, or other materials with proteins or peptides for targeted drug delivery and tissue engineering.[1]

References

- 1. purepeg.com [purepeg.com]

- 2. DBCO-PEG6-Maleimide - Taskcm [taskcm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. interchim.fr [interchim.fr]

- 8. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound | PROTAC linker | CAS# | InvivoChem [invivochem.com]

- 13. bachem.com [bachem.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 16. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to DBCO-NHCO-PEG6-Maleimide: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-NHCO-PEG6-maleimide, a key reagent in the field of bioconjugation. This heterobifunctional crosslinker is instrumental in the development of sophisticated biomolecular constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Properties

This compound is a molecule meticulously designed with three key components: a dibenzocyclooctyne (DBCO) group, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer. This strategic architecture allows for sequential or simultaneous conjugation of two different molecules. The DBCO group participates in a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-containing molecules. The maleimide moiety, on the other hand, readily reacts with thiol groups, commonly found in cysteine residues of proteins. The hydrophilic PEG6 linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

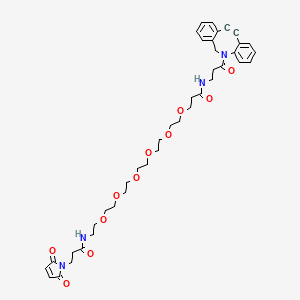

Chemical Structure:

Caption: Molecular components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C40H50N4O11 | [1][2][3] |

| Molecular Weight | 762.85 g/mol | [1][3] |

| Appearance | White to off-white solid or viscous liquid | [2][4] |

| Solubility | Soluble in DMSO, DMF, DCM | [5][6] |

| Limited solubility in aqueous buffers | [] | |

| Purity | Typically >95% | [3][8] |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. | [2][4][9] |

Mechanism of Action and Applications

The utility of this compound lies in its dual reactivity, enabling the precise linkage of two distinct molecular entities. This has led to its widespread adoption in several cutting-edge research and development areas.

Bioconjugation via Dual Reactivity

The experimental workflow for a typical bioconjugation experiment involves a two-step process, leveraging the orthogonal reactivity of the DBCO and maleimide groups.

Caption: General workflow for bioconjugation using this compound.

PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

In the field of targeted therapy, ADCs are a major focus. This compound can be used to link a cytotoxic drug to an antibody that specifically targets cancer cells. The maleimide end can react with reduced disulfide bonds in the antibody's hinge region, while the DBCO end can be clicked to an azide-modified drug.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are provided as a guide and may require optimization for specific applications.

Protocol for Protein Labeling with this compound (via Thiol-Maleimide Conjugation)

Materials:

-

Protein with accessible thiol groups (e.g., reduced antibody, cysteine-containing peptide)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA.[5][10]

-

Quenching Solution: 1 M Cysteine or Mercaptoethanol

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-5 mg/mL.[11]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[3][10]

-

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The final concentration of the organic solvent should ideally be kept below 10-15% to avoid protein precipitation.[12]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12][13]

-

-

Quenching:

-

Purification:

Protocol for Copper-Free Click Chemistry with DBCO-Labeled Protein

Materials:

-

DBCO-labeled protein (from Protocol 3.1)

-

Azide-containing molecule (e.g., azide-modified drug, peptide, or detection probe)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Click Reaction:

-

Purification:

-

Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules, such as size-exclusion chromatography (SEC) or affinity chromatography.[13]

-

Purification and Characterization

Purification: High-performance liquid chromatography (HPLC) is a robust method for purifying DBCO-conjugated proteins.[11] Different HPLC modes can be employed:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule reagents.[14]

-

Ion-Exchange Chromatography (IEX): Separates based on charge differences between labeled and unlabeled protein.[11]

-

Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity.[11]

Characterization: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[11]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient construction of complex biomolecular conjugates. Its well-defined reactivity and the inclusion of a hydrophilic PEG spacer make it an invaluable tool for researchers in drug discovery, diagnostics, and fundamental biological studies. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of bioconjugation strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. nanocs.net [nanocs.net]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

The Dual Bio-Orthogonal Reactor: A Technical Guide to the Mechanism and Application of DBCO-NHCO-PEG6-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the heterobifunctional crosslinker, DBCO-NHCO-PEG6-maleimide. This versatile reagent is at the forefront of bioconjugation strategies, enabling the precise and sequential coupling of two distinct biomolecules. We will dissect its mechanism of action by examining its three core components: the Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, the maleimide (B117702) group for thiol-specific conjugation, and the hydrophilic hexaethylene glycol (PEG6) spacer. This guide offers quantitative kinetic data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Trifunctional Approach

This compound is engineered with three distinct chemical moieties, each serving a specific purpose in the construction of complex bioconjugates. The molecule's power lies in its ability to participate in two separate, highly specific, and bio-orthogonal reactions.

-

Dibenzocyclooctyne (DBCO): This group is the reactive engine for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne (B158145) ring allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper(I) catalyst.[1][2] This reaction is a cornerstone of "click chemistry" and is highly bio-orthogonal, meaning it does not interfere with native biological functional groups, making it ideal for use in complex biological systems.[3][4][5]

-

Maleimide: This functional group is a highly efficient Michael acceptor that selectively reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[6][7] The reaction is highly chemoselective within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring precise targeting of cysteine sites.[7][8]

-

PEG6 Linker: The hexaethylene glycol (PEG6) chain acts as a flexible, hydrophilic spacer. This linker serves several critical functions: it increases the overall water solubility of the reagent and the final conjugate, it provides spatial separation between the two conjugated molecules to minimize steric hindrance, and it can help reduce the immunogenicity of the resulting bioconjugate.[9]

The combined functionalities allow for a controlled, sequential conjugation. For instance, a researcher can first react the maleimide group with a cysteine-containing protein, purify the resulting DBCO-functionalized protein, and then introduce an azide-modified molecule to react with the DBCO group, yielding a precisely assembled conjugate.

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation is critically dependent on reaction kinetics and the stability of the resulting linkages. The following tables summarize key quantitative data for the two reactions facilitated by this compound.

Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

| Cyclooctyne | Azide (B81097) Partner | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference(s) |

| DBCO | Benzyl azide | ~0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [10] |

| DBCO | Phenyl azide | ~0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [10] |

| DBCO | General | ~0.1 M⁻¹s⁻¹ | Aqueous | [5] |

Note: Reaction rates are dependent on the specific structure of the azide partner and solvent conditions.

Table 2: Thiol-Maleimide Michael Addition - Kinetics & Stability

| Thiol Partner | Reaction Conditions | Second-Order Rate Constant (k₂) | Notes | Reference(s) |

| N-Boc-Cys-OMe | pH 7.4, 25°C | Comparable to ~10.9 - 40.2 M⁻¹s⁻¹ | Rate is comparable to carbonylacrylic reagents, which were developed as stable maleimide analogs. | [11][12] |

| Cysteine / Peptides | pH 6.5 - 7.5 | Fast (Qualitative) | Reaction often reaches completion in minutes to 2 hours, depending on reactant concentration and structure. | [13] |

| Conjugate Stability Parameter | Condition | Half-life / Observation | Notes | Reference(s) |

| Retro-Michael Reaction | Incubation with Glutathione (B108866) | 3.1 h to 258 h | The thioether bond is susceptible to reversal in the presence of other thiols. Stability is highly dependent on the N-substituent of the maleimide and the pKa of the thiol. | [1] |

| Succinimide (B58015) Ring Hydrolysis | Aqueous Buffer (pH dependent) | Slow at neutral pH | Hydrolysis of the succinimide ring after conjugation renders the linkage stable and irreversible. This process can be accelerated with specific maleimide structures or basic conditions. | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing the use of this compound.

Chemical Structure and Reaction Mechanisms

Caption: Core components and dual reaction capabilities of the linker.

Detailed Reaction Mechanisms

Caption: The concerted cycloaddition and nucleophilic addition mechanisms.

Experimental Workflow: Sequential Protein Conjugation

Caption: Sequential workflow for protein-molecule conjugation.

Experimental Protocols

The following protocols provide a detailed methodology for a common application: the sequential conjugation of a thiol-containing protein (e.g., an antibody with reduced disulfides) to an azide-functionalized molecule.

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol details the first step of the sequential conjugation, reacting the maleimide moiety with available thiols on a protein.

A. Materials Required:

-

Thiol-containing protein (e.g., antibody, cysteine-containing peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or HEPES buffer. Must be free of thiols and primary amines. Degas buffer before use.

-

Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock).

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Desalting columns or size-exclusion chromatography (SEC) system for purification.

-

Quenching solution (optional): Cysteine or β-mercaptoethanol (1 M stock).

B. Procedure:

-

Protein Preparation and Thiol Reduction (if necessary):

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[7]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP.

-

Incubate at room temperature for 30-60 minutes.

-

Remove the TCEP immediately before conjugation using a desalting column, exchanging the protein into fresh, degassed reaction buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

-

-

Maleimide-Thiol Conjugation:

-

Add a 10- to 20-fold molar excess of the DBCO-linker stock solution to the prepared protein solution. The final concentration of DMSO/DMF should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) To quench any unreacted maleimide groups, add a quenching solution to a final concentration of 1-5 mM and incubate for 15 minutes.

-

Immediately purify the DBCO-labeled protein from excess, unreacted linker and byproducts. A desalting column is effective for rapid buffer exchange and removal of small molecules. For higher purity, SEC can be used.

-

The purified DBCO-protein is now ready for the subsequent SPAAC reaction. It can be used immediately or stored at 4°C (short-term) or -80°C (long-term).

-

Protocol 2: SPAAC Reaction of DBCO-Labeled Protein with an Azide-Molecule

This protocol details the second step, conjugating the purified DBCO-protein to a molecule containing an azide group.

A. Materials Required:

-

Purified DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., drug, fluorescent probe, biotin-azide)

-

Reaction Buffer: Azide-free buffer such as PBS, pH 7.4.

B. Procedure:

-

Reagent Preparation:

-

Ensure the DBCO-labeled protein is in an appropriate azide-free buffer at a known concentration.

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO).

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Add the azide-functionalized molecule to the solution of DBCO-labeled protein. A 2- to 10-fold molar excess of the azide-molecule over the protein is recommended to drive the reaction to completion.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.

-

-

Final Purification and Characterization:

-

Purify the final bioconjugate to remove any unreacted azide-molecule. The method will depend on the nature of the azide-molecule but can include SEC, dialysis, or affinity chromatography (if applicable).

-

Characterize the final conjugate to confirm successful labeling and determine purity. Common methods include:

-

SDS-PAGE: To observe a shift in molecular weight.

-

UV-Vis Spectroscopy: To quantify components if they have distinct absorbance profiles.

-

Mass Spectrometry (LC-MS): To confirm the precise mass of the final conjugate.

-

HPLC: To assess purity.

-

-

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively leverage the dual reactivity of this compound to create novel and complex bioconjugates for a wide array of applications in drug delivery, diagnostics, and fundamental biological research.

References

- 1. raineslab.com [raineslab.com]

- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation of N-Ethylmaleimide (NEM)-Glutathione Conjugate and N-Ethylmaleamic Acid Revealed by Mass Spectral Characterization of Intracellular and Extracellular Microbial Metabolites of NEM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Aqueous Environments: A Technical Guide to the Solubility of DBCO-NHCO-PEG6-maleimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of DBCO-NHCO-PEG6-maleimide, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the aqueous solubility of this reagent is paramount for its effective application in biological systems.

Core Concepts: Structure and Solubility

This compound incorporates three key functional components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a maleimide (B117702) group for reaction with thiols, and a hexaethylene glycol (PEG6) linker. The inherent hydrophobicity of the DBCO moiety can present solubility challenges in aqueous buffers, which are the standard for most biological experiments. The inclusion of the hydrophilic PEG6 linker is a crucial design feature intended to counteract this hydrophobicity and enhance water solubility.[1][2][3] The repeating ethylene (B1197577) oxide units of the PEG chain improve the overall polarity of the molecule, mitigating aggregation and facilitating its use in aqueous media.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various aqueous buffers remains to be definitively established in publicly available literature. One supplier notes the solubility as "To be determined".[4] However, data for structurally related compounds provide valuable insights. For instance, a similar compound, DBCO PEG Maleimide (with varying PEG lengths), has a reported solubility of 10 mg/mL in water.[5] It is important to note that even with a PEG linker, direct dissolution in aqueous buffers can be challenging. For a related compound, EZ-Link™ Maleimide-PEG4-DBCO, it is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before dilution in the final aqueous reaction buffer.[6]

For comparative purposes, the table below summarizes the available solubility information for this compound and related compounds.

| Compound | Solvent | Solubility | Reference |

| This compound | Aqueous Buffers | To be determined | [4] |

| This compound | DMSO, DCM, DMF | Soluble | [7] |

| DBCO PEG Maleimide | Water, Chloroform, DMSO | 10 mg/mL | [5] |

| DBCO-PEG4-Maleimide | DMSO, DMF, DCM, THF, Chloroform | Soluble | [8][9] |

| DBCO-Maleimide (No PEG linker) | Aqueous Buffers | Poor aqueous solubility | [10] |

| Sulfo DBCO-PEG4-Maleimide | Aqueous Media | Water-soluble | [11][12] |

Experimental Protocol: General Procedure for Solubilization and Use

Objective: To prepare a stock solution of this compound and introduce it into an aqueous reaction buffer for conjugation to a thiol-containing biomolecule.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Thiol-free aqueous buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)

-

Thiol-containing biomolecule (e.g., protein, peptide)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a concentrated stock solution (e.g., 10-20 mM) of the linker by dissolving it in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. Prepare this solution immediately before use, as the maleimide group can hydrolyze in the presence of moisture.[6]

-

-

Reaction Setup:

-

Dissolve the thiol-containing biomolecule in the desired aqueous reaction buffer (pH 6.5-7.5) at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the calculated amount of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid denaturation of the biomolecule.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

-

Logical Workflow for Bioconjugation

The following diagram illustrates the logical workflow for utilizing this compound in a typical bioconjugation application, leading to a subsequent copper-free click chemistry reaction.

Caption: Logical workflow for the use of this compound.

Factors Influencing Aqueous Solubility

Several factors can influence the solubility of this compound in aqueous buffers:

-

pH: The stability of the maleimide group is pH-dependent. The recommended pH range for reactions with thiols is 6.5-7.5.[5][8][10] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which can affect the integrity and solubility of the compound.

-

Buffer Composition: The presence of certain salts and other additives in the buffer could potentially impact the solubility of the linker. It is advisable to avoid buffers containing azides, as they can react with the DBCO group.[6]

-

Temperature: While solubility often increases with temperature, the stability of the biomolecule and the maleimide group must be considered. Reactions are typically performed at room temperature or 4°C.

-

Presence of a Sulfonate Group: For applications requiring higher aqueous solubility, a sulfonated version of the DBCO-PEG-maleimide linker (Sulfo-DBCO-PEG-maleimide) is available. The negatively charged sulfonate group significantly enhances hydrophilicity.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medkoo.com [medkoo.com]

- 5. nanocs.net [nanocs.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. DBCO-PEG6-Maleimide | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. DBCO-PEG4-Maleimide DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. medkoo.com [medkoo.com]

- 12. vectorlabs.com [vectorlabs.com]

stability and storage conditions for DBCO linkers

An In-depth Technical Guide to the Stability and Storage of DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for dibenzocyclooctyne (DBCO) linkers, essential tools in bioconjugation and drug development. Understanding the stability profile of DBCO linkers is critical for ensuring the reproducibility of experimental results and the long-term efficacy of DBCO-containing conjugates.

Core Concepts of DBCO Linker Chemistry

DBCO linkers are central to copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Their unique reactivity and stability make them ideal for a variety of applications, including the development of antibody-drug conjugates (ADCs).[1]

dot

Caption: General structure of a DBCO linker and its reaction with an azide-modified molecule via SPAAC.

Storage Conditions

Proper storage of DBCO linkers is crucial to maintain their reactivity. Storage recommendations vary for the linker in its solid form versus in a dissolved state.

Table 1: Recommended Storage Conditions for DBCO Linkers

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid | -20°C | ≥ 1 year | Protect from moisture and light.[2] Allow the vial to warm to room temperature before opening to prevent condensation.[3][4] |

| -80°C | Up to 6 months | For long-term storage of certain DBCO derivatives.[5] | |

| Dissolved | -20°C | 1 - 3 months | In anhydrous DMSO or DMF.[2][5] DMSO and DMF are hygroscopic and should be protected from moisture.[2] |

| -80°C | Up to 6 months | In anhydrous DMSO.[5] Aliquot to avoid repeated freeze-thaw cycles. |

Stability Profile

The stability of the DBCO group is influenced by several factors including pH, temperature, and the presence of other chemical species.

pH Stability

DBCO linkers are generally stable in a pH range of 6-9.[4] However, they are sensitive to acidic conditions.

-

Acidic Conditions (pH < 5): DBCO can undergo an inactivating rearrangement under strongly acidic conditions, such as during peptide cleavage from a resin using high concentrations of trifluoroacetic acid (TFA).[6] This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization.

-

Neutral to Basic Conditions (pH 7-9): DBCO linkers are generally stable and show optimal reactivity for SPAAC in this pH range.[3] Buffers such as PBS, HEPES, carbonate/bicarbonate, and borate (B1201080) are compatible, provided they do not contain primary amines if an NHS ester derivative of DBCO is used.[3][4]

Temperature Stability

While the SPAAC reaction can be accelerated at higher temperatures (e.g., 37°C), the long-term stability of the DBCO linker itself is better at lower temperatures.[3][4] For DBCO-modified antibodies, storage at 4°C or -20°C is recommended, with an expected loss of reactivity of about 3-5% over 4 weeks.[3]

Chemical Compatibility

The reactivity of the DBCO group can be compromised by certain chemical reagents.

-

Reducing Agents:

-

TCEP (Tris(2-carboxyethyl)phosphine): DBCO has shown instability in the presence of TCEP.[3] TCEP is a potent reducing agent effective at a wider pH range, including acidic conditions, but it can reduce the azide (B81097) group, affecting the subsequent conjugation.[3][7][8]

-

DTT (Dithiothreitol): DTT's reducing power is limited to a pH > 7.[7][8] While less reactive with the DBCO group itself, any residual DTT can reduce the azide partner in a SPAAC reaction.[3]

-

-

Thiols: The presence of thiols, such as in glutathione (B108866) (GSH), can affect DBCO stability. In the presence of GSH, the half-life of a DBCO-azide conjugate has been reported to be approximately 71 minutes.[9]

-

Sodium Azide: Buffers containing sodium azide should be avoided as the azide will react with the DBCO linker.[3][10]

Table 2: Summary of DBCO Linker Stability and Compatibility

| Condition/Reagent | Stability/Compatibility |

| pH | Stable in the range of pH 6-9.[4] Sensitive to acidic conditions (pH < 5), where it can undergo rearrangement.[6] |

| Temperature | Generally stable at room temperature for short periods.[6] For long-term storage, -20°C is recommended.[6] DBCO-modified IgG loses about 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[3] |

| Aqueous Solution | Can degrade over time; it is recommended to prepare stock solutions fresh.[6] |

| Organic Solvents | Stable in anhydrous DMSO and DMF when stored properly at low temperatures.[2] These solvents are hygroscopic, and moisture can lead to degradation.[2] |

| Reducing Agents | TCEP: Can lead to DBCO instability and reduction of the azide partner.[3] DTT: Less reactive with DBCO, but can also reduce the azide partner.[3] |

| Thiols (e.g., GSH) | Can react with DBCO, leading to reduced stability. The half-life of a DBCO-azide conjugate in the presence of GSH is approximately 71 minutes.[9] |

| Cellular Environment | Moderate stability has been observed in immune phagocytes, with about 36% degradation after 24 hours.[11][12] |

Experimental Protocols

Protocol for Assessing DBCO Stability by HPLC

This protocol outlines a general method for evaluating the stability of a DBCO linker under various conditions using a stability-indicating HPLC method.[6]

Materials:

-

DBCO-containing compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Water-miscible organic solvent (e.g., DMSO)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Incubator/water bath

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the DBCO compound in an appropriate organic solvent like DMSO.

-

Sample Preparation: Dilute the stock solution into the different pH buffers to a final, known concentration.

-

Incubation: Aliquot the solutions into vials and incubate them at various temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. If necessary, quench any ongoing degradation by freezing the sample.

-

HPLC Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent DBCO compound at each time point. The DBCO moiety has a characteristic UV absorbance at approximately 310 nm, which can be used for detection.[10]

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, degradation kinetics, such as the half-life, can be determined.

dot

Caption: Experimental workflow for assessing DBCO linker stability using HPLC.

Protocol for Antibody Labeling with DBCO-NHS Ester

This is a general protocol for the activation of an antibody with a DBCO-NHS ester.[1][2]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting column

Procedure:

-

Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer.

-

DBCO-NHS Ester Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should ideally be below 20%.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Quenching: Stop the reaction by adding the quenching solution to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.

-

Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.

dot

Caption: Workflow for labeling antibodies with a DBCO-NHS ester.

Degradation Pathways

The primary degradation pathways for DBCO linkers involve the reaction of the strained alkyne.

dot

Caption: Potential degradation pathways for DBCO linkers.

Conclusion

DBCO linkers are robust tools for bioconjugation when handled and stored correctly. Their stability is primarily influenced by pH, with acidic conditions posing the most significant risk of degradation. For long-term storage, maintaining a solid, dry state at -20°C is optimal. When in solution, anhydrous solvents and low temperatures are key to preserving reactivity. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of their DBCO linkers, leading to more reliable and reproducible results in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. agscientific.com [agscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Principles of Maleimide-Thiol Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a fundamental process in modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics, diagnostics, and research tools. Among the array of bioconjugation techniques, the reaction between a maleimide (B117702) and a thiol group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the core principles of maleimide-thiol chemistry, factors influencing the reaction, detailed experimental protocols, and its significant role in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Michael Addition

The foundational reaction between a maleimide and a thiol is a Michael addition.[1] In this mechanism, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond.[1][2] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it ideal for the specific modification of cysteine residues in proteins and peptides.[1][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5]

References

The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized the landscape of drug development, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecules lies a critical component: the linker. Far from being a mere spacer, the linker dictates the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, offering a unique combination of properties that address key challenges in the development of both PROTACs and ADCs.

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in the design and development of PROTACs and ADCs. It delves into the impact of PEGylation on the physicochemical properties, biological activity, and clinical potential of these next-generation therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

PEG Linkers in PROTAC Development: Optimizing Ternary Complex Formation and Drug-like Properties

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins.[1] A PROTAC consists of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3]

The linker, and particularly its length and composition, is a critical determinant of ternary complex geometry and stability.[4] PEG linkers have gained prominence in PROTAC design due to their ability to impart favorable physicochemical properties and provide the necessary flexibility and length to span the distance between the POI and the E3 ligase.[2][5]

Impact of PEG Linkers on PROTAC Physicochemical Properties and Efficacy

The inherent "beyond Rule of 5" characteristics of many PROTACs, such as high molecular weight and a large number of rotatable bonds, often lead to poor solubility and cell permeability.[6] PEG linkers, with their hydrophilic nature, can significantly enhance the aqueous solubility of PROTAC molecules.[7][8] This improved solubility not only facilitates formulation and handling but is also crucial for oral absorption and bioavailability.[9]

The relationship between PEGylation and cell permeability is more nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact and membrane-permeable structure.[2] However, excessive PEGylation can negatively impact cellular uptake, necessitating a careful optimization of the PEG chain length for each PROTAC system.[2]

The length of the PEG linker is a paramount parameter influencing the degradation potency of a PROTAC.[10] An optimal linker length is essential for the formation of a stable ternary complex with favorable geometry for ubiquitin transfer. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while an excessively long linker might result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[10][11]

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [2]

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| PROTAC A | Alkyl Chain | 785.9 | 4.2 | 185.3 | 4 | 11 |

| PROTAC B | PEG2 | 833.9 | 3.5 | 194.6 | 4 | 12 |

| PROTAC C | PEG4 | 922.1 | 2.8 | 213.2 | 4 | 14 |

| PROTAC D | PEG6 | 1010.2 | 2.1 | 231.8 | 4 | 16 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on the Efficacy of PROTACs Targeting Various Proteins [5][12]

| Target Protein | E3 Ligase | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ERα | VHL | MCF7 | 9 | >1000 | <20 |

| 12 | ~500 | ~60 | |||

| 16 | ~100 | >90 | |||

| 19 | ~750 | ~50 | |||

| BTK | Cereblon | MOLM-14 | 11 | ~100 | ~80 |

| 14 | ~25 | >95 | |||

| 17 | ~5 | >95 | |||

| 20 | ~50 | ~90 | |||

| TBK1 | VHL | MM.1S | <12 | No Degradation | - |

| 12-29 | <500 | >75 | |||

| 21 | 3 | 96 |

DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data is illustrative and compiled from various sources in the literature.

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This process can be visualized as a catalytic cycle.

The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo testing.

PEG Linkers in ADC Development: Enhancing Stability, Pharmacokinetics, and Therapeutic Index

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[3] The linker in an ADC plays a pivotal role in ensuring the stability of the conjugate in circulation and facilitating the controlled release of the payload within the target cancer cells.[12]

Hydrophobic payloads, while often highly potent, can lead to ADC aggregation and rapid clearance from the bloodstream, thereby reducing efficacy and increasing off-target toxicity.[13][14] PEG linkers, with their hydrophilic properties, are instrumental in mitigating these challenges, enabling the development of ADCs with improved therapeutic indices.[13]

Impact of PEG Linkers on ADC Pharmacokinetics and Therapeutic Index

The incorporation of PEG linkers into ADCs can significantly improve their pharmacokinetic profiles.[10] The hydrophilic nature of PEG can increase the overall solubility of the ADC, preventing aggregation and allowing for the conjugation of a higher number of drug molecules per antibody (Drug-to-Antibody Ratio or DAR) without compromising stability.

Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[3] This extended half-life leads to increased exposure of the tumor to the ADC, potentially enhancing its anti-tumor efficacy.[14] Studies have shown a clear correlation between PEG chain length and ADC clearance, with longer PEG chains generally resulting in slower clearance and improved in vivo performance.[4] However, there is often a threshold beyond which increasing PEG length does not provide additional pharmacokinetic benefits.[4]

Table 3: Impact of PEG Linker Length on the Pharmacokinetics of an MMAE-based ADC in Rats [4]

| ADC Linker | Clearance (mL/day/kg) |

| Non-PEGylated | ~15 |

| PEG2 | ~12 |

| PEG4 | ~10 |

| PEG8 | ~7 |

| PEG12 | ~7 |

| PEG24 | ~7 |

Data adapted from a study evaluating the impact of PEG side chains on the pharmacokinetics of an MMAE-based ADC.

Table 4: Comparative Pharmacokinetic Parameters of ADCs with Varying PEGylation

| ADC | PEG Linker Length | Half-life (t1/2) (days) | AUC (µg*h/mL) |

| ADC-X (Low PEG) | PEG4 | 3.5 | 1500 |

| ADC-Y (High PEG) | PEG24 | 5.7 | 2800 |

| Trastuzumab Emtansine | Non-cleavable (non-PEG) | ~4 | ~1800 |

This table presents illustrative data compiled from multiple sources to demonstrate the general trend of increased half-life and AUC with longer PEG linkers. Actual values are highly dependent on the specific antibody, payload, and linker chemistry.

Signaling Pathway and Experimental Workflow

The mechanism of action of an ADC begins with the specific binding of the antibody to its target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload.

The development of an ADC is a multi-step process that requires careful optimization of each component to achieve the desired therapeutic window.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs and ADCs.

PROTACs: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials and Reagents:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the immunoblotting process for the loading control on the same membrane after stripping or on a separate gel.

-

-

Detection and Analysis:

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

ADCs: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol describes the use of SEC to determine the presence of high molecular weight species (aggregates) in an ADC preparation.[13]

Materials and Reagents:

-

ADC sample

-

Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8-7.4)

-

Optional organic modifier (e.g., isopropanol, acetonitrile) for hydrophobic ADCs

-

SEC column suitable for monoclonal antibody analysis

-

HPLC or UHPLC system with a UV detector

Procedure:

-

System and Column Equilibration:

-

Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

-

Filter the sample through a 0.22 µm filter if necessary.

-

-

Chromatographic Analysis:

-

Inject a defined volume of the prepared ADC sample onto the column.

-

Run the separation isocratically with the mobile phase.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

-

Integrate the peak areas for each species.

-

Calculate the percentage of aggregates and fragments relative to the total peak area.

-

Considerations for ADCs:

-

The hydrophobic nature of the payload can lead to secondary interactions with the SEC stationary phase, resulting in peak tailing and poor resolution.

-

The addition of an organic modifier (e.g., 10-15% isopropanol) to the mobile phase can help to mitigate these hydrophobic interactions and improve peak shape.[13]

Synthesis Protocols

Exemplary Synthesis of a PEGylated PROTAC

This protocol describes a representative two-step synthesis of a PROTAC using a bifunctional PEG linker.

Step 1: Coupling of the POI Ligand to the PEG Linker

-

To a solution of a PEG linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEGn-COOH) in an anhydrous solvent like DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the amine-functionalized POI ligand in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

-

Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., saturated NaHCO3, brine).

-

Dry the organic layer, concentrate, and purify the POI-PEG-NHBoc intermediate by column chromatography.

-

Deprotect the amine by treating the intermediate with an acid (e.g., TFA in DCM).

-

Remove the solvent under reduced pressure to obtain the POI-PEG-NH2 intermediate.

Step 2: Coupling of the E3 Ligase Ligand

-

To a solution of a carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF, add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the POI-PEG-NH2 intermediate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Exemplary Synthesis of a PEGylated ADC (Trastuzumab-MMAE)

This protocol outlines a general procedure for the synthesis of a trastuzumab-MMAE ADC using a PEGylated linker with a maleimide (B117702) group for conjugation to cysteines.[11]

Step 1: Antibody Reduction

-

Prepare a solution of trastuzumab in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.

-

Add a reducing agent, such as TCEP or DTT, to the antibody solution to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups. The amount of reducing agent will determine the final DAR.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

Step 2: Conjugation

-

Prepare a solution of the maleimide-PEG-MMAE linker-payload in a co-solvent such as DMSO.

-

Add the linker-payload solution to the reduced antibody solution. The molar excess of the linker-payload will influence the conjugation efficiency.

-

Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.

Step 3: Quenching and Purification

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purify the ADC from unreacted linker-payload and other small molecules using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Exchange the buffer to a suitable formulation buffer.

Step 4: Characterization

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation using SEC.

Conclusion and Future Perspectives

PEG linkers are integral to the design and development of advanced therapeutics like PROTACs and ADCs. Their ability to enhance solubility, modulate cell permeability, and optimize pharmacokinetic profiles has been instrumental in advancing these modalities from promising concepts to clinical realities. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the ligands/payload, and the biological environment deepens, we can anticipate the development of next-generation PROTACs and ADCs with even greater efficacy and safety profiles. The continued innovation in PEG linker chemistry, including the exploration of novel architectures and cleavable moieties, will undoubtedly play a pivotal role in shaping the future of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. sketchviz.com [sketchviz.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Heterobifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of proteomics and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[2] This inherent asymmetry allows for directed, sequential conjugation, minimizing the formation of undesirable homopolymers and self-conjugation byproducts.[3]

The strategic design of these linkers, which typically consists of two reactive groups separated by a spacer arm, facilitates a wide range of applications. These include the elucidation of protein-protein interactions (PPIs), the creation of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces, and the preparation of immunogens.[2][4] The choice of reactive groups and the length and nature of the spacer arm are critical considerations that influence the efficiency, specificity, and stability of the resulting bioconjugate.

Core Concepts and Classification

Heterobifunctional crosslinkers are categorized based on the functional groups they target. This versatility allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes. One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine (B10760008) residues and the N-terminus of proteins. The other end, commonly a maleimide (B117702) group, specifically targets sulfhydryl (thiol) groups on cysteine residues.[3] This combination is highly effective for creating stable thioether bonds in a controlled, two-step process.[5]

-

Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine. The amine-reactive end allows for the specific attachment to a protein of interest. Upon exposure to UV light, the photoreactive group becomes highly reactive and can non-selectively insert into neighboring molecules, capturing transient or weak interactions.[3]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.

-

Cleavable Heterobifunctional Crosslinkers: For certain applications, particularly in mass spectrometry-based proteomics, it is advantageous to be able to cleave the crosslinker after it has served its purpose. Cleavable linkers incorporate a labile bond, such as a disulfide bond (cleavable by reducing agents) or a sulfoxide-containing group (cleavable in the gas phase during mass spectrometry), within their spacer arm.[6][7] This feature simplifies the analysis of crosslinked peptides by allowing the two linked peptides to be identified separately.[8]

Data Presentation: Quantitative Parameters for Heterobifunctional Crosslinking

The success of a crosslinking experiment is highly dependent on the optimization of several key parameters. The following tables summarize typical quantitative data for commonly used heterobifunctional crosslinkers.

Table 1: Reaction Conditions for Amine-Reactive NHS Ester and Sulfhydryl-Reactive Maleimide Crosslinkers (e.g., SMCC, Sulfo-SMCC)

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve crosslinking efficiency. |

| Crosslinker Molar Excess | 5- to 80-fold over protein | The optimal ratio depends on the protein concentration and the number of available reactive groups.[9] |

| Reaction pH (Amine Reaction) | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH.[10] |

| Reaction pH (Sulfhydryl Reaction) | 6.5 - 7.5 | Maleimides are most specific for sulfhydryl groups in this pH range.[11] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and minimize protein degradation. |

| Reaction Time (Amine Reaction) | 30 - 60 minutes at RT; 2 hours at 4°C | Incubation times should be optimized for each specific system. |

| Reaction Time (Sulfhydryl Reaction) | 1 - 2 hours at RT; overnight at 4°C | Ensure prompt reaction after activation of the first protein to avoid hydrolysis of the maleimide group.[10] |

| Quenching Reagent | Tris, Glycine, L-cysteine, or N-acetylcysteine | Used to stop the reaction by consuming unreacted crosslinker.[10] |

Table 2: Quantitative Parameters for Drug-to-Antibody Ratio (DAR) Determination

| Method | Key Parameters | Typical Values/Ranges |

| UV-Vis Spectroscopy | Extinction coefficients of antibody and drug | Determined experimentally or from literature. |

| Wavelengths for absorbance measurement | Typically 280 nm for the antibody and the λmax of the drug.[1] | |

| Hydrophobic Interaction Chromatography (HIC) | Mobile phase salt concentration | High salt to promote binding, with a decreasing gradient for elution. |

| Organic modifier | Isopropanol may be needed for highly hydrophobic payloads. | |

| Reversed-Phase Liquid Chromatography (RP-LC) | Mobile phase organic solvent | Acetonitrile or methanol (B129727) with an acid modifier (e.g., formic acid). |

| Column temperature | Elevated temperatures are often used to improve peak shape. | |

| Mass Spectrometry (MS) | Mass range | Sufficient to detect the intact antibody and its drug-conjugated forms. |

| Deconvolution software | Used to determine the mass of each species and calculate the weighted average DAR. |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol provides a general procedure for conjugating an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using the heterobifunctional crosslinker SMCC.

Materials:

-

Purified Protein A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Purified Protein B (with free sulfhydryl groups)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting columns

Procedure:

-

Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Activation of Protein A:

-

Add a 20- to 50-fold molar excess of the SMCC stock solution to the Protein A solution. A common starting concentration for the crosslinker is 1 mM.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Removal of Excess Crosslinker: Immediately following the incubation, remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer (PBS, pH 7.2-7.5). This step is critical to prevent unwanted side reactions.

-

Conjugation to Protein B:

-

Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration that is in molar excess to the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Characterization of the Conjugate: Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using techniques like mass spectrometry.[10]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol describes a simple method for determining the average DAR of an antibody-drug conjugate.

Materials:

-

Purified Antibody-Drug Conjugate (ADC)

-

Unconjugated antibody

-

Free drug

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine Extinction Coefficients:

-

Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm to determine its extinction coefficient (ε_Ab,280).

-

Measure the absorbance of known concentrations of the free drug at its wavelength of maximum absorbance (λ_max) and at 280 nm to determine its extinction coefficients (ε_Drug,λmax and ε_Drug,280).

-

-

Measure ADC Absorbance:

-